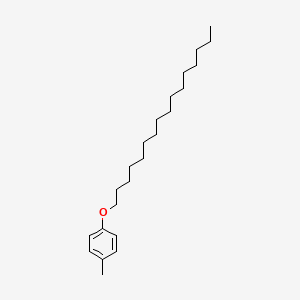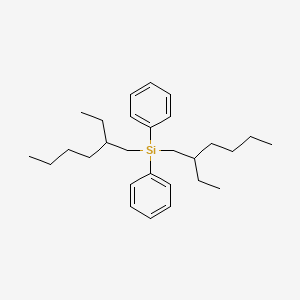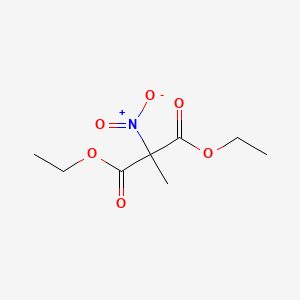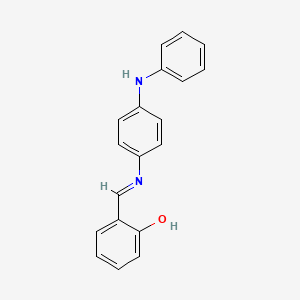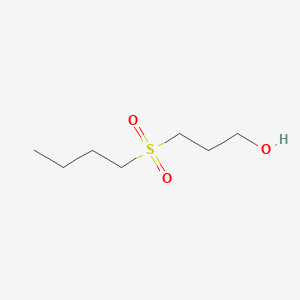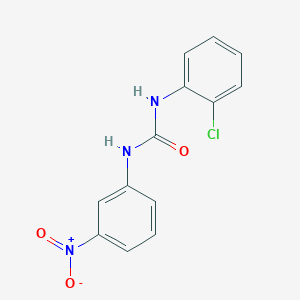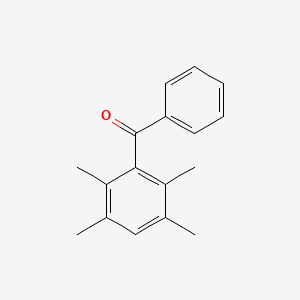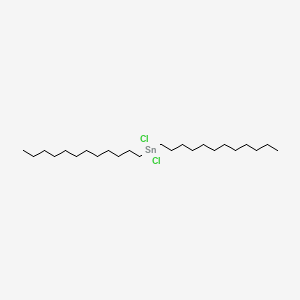
Stannane, dichlorodidodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorodidodecylstannane is an organotin compound with the molecular formula C24H50Cl2Sn. It is characterized by the presence of two dodecyl groups and two chlorine atoms bonded to a central tin atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and biocidal agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichlorodidodecylstannane can be synthesized through the reaction of tridodecylaluminium with tin(IV) chloride in the presence of dibutyl ether. The reaction is typically carried out at a temperature of 50°C for approximately 0.75 hours . The general reaction scheme is as follows:
3C12H25Al+SnCl4→C24H50Cl2Sn+AlCl3
Industrial Production Methods: Industrial production of dichlorodidodecylstannane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Dichlorodidodecylstannane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The chlorine atoms in dichlorodidodecylstannane can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ in an organic solvent at room temperature.
Reduction: Sodium borohydride in an alcohol solvent at low temperatures.
Substitution: Alkyl or aryl halides in the presence of a base, such as potassium carbonate, at elevated temperatures.
Major Products:
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different substituents replacing the chlorine atoms.
Applications De Recherche Scientifique
Dichlorodidodecylstannane has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential biocidal properties, particularly against marine organisms.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Mécanisme D'action
The mechanism of action of dichlorodidodecylstannane involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. In the context of its biocidal properties, dichlorodidodecylstannane disrupts the cell membranes of marine organisms, leading to their demise .
Comparaison Avec Des Composés Similaires
Dichlorodibutylstannane: Similar in structure but with shorter alkyl chains.
Dichlorodiphenylstannane: Contains phenyl groups instead of alkyl chains.
Dichlorodimethylstannane: Contains methyl groups instead of dodecyl chains.
Uniqueness: Dichlorodidodecylstannane is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s solubility in organic solvents and its ability to interact with biological membranes, making it particularly effective as a biocidal agent .
Propriétés
Numéro CAS |
5827-58-7 |
|---|---|
Formule moléculaire |
C24H50Cl2Sn |
Poids moléculaire |
528.3 g/mol |
Nom IUPAC |
dichloro(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2ClH.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;/h2*1,3-12H2,2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
YREAYUWMESCMHJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
